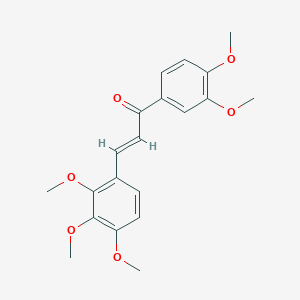

(2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-16-10-8-14(12-18(16)24-3)15(21)9-6-13-7-11-17(23-2)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWOUYGUUKACAI-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via deprotonation of the ketone to form an enolate, which attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. The E-isomer is favored due to steric hindrance between the aromatic substituents in the Z-configuration. For the target compound, 3,4-dimethoxypropiophenone and 2,3,4-trimethoxybenzaldehyde serve as starting materials. The electron-donating methoxy groups on both reactants enhance the electrophilicity of the aldehyde and stabilize the enolate intermediate, facilitating higher yields.

Optimized Reaction Conditions

Adapting protocols from analogous chalcone syntheses, the following conditions are recommended:

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous ethanol | Polar protic solvent stabilizes intermediates; facilitates base dissolution. |

| Base | 20% NaOH (5.5 mL per 25 mL solvent) | Strong base ensures complete enolate formation. |

| Temperature | 0°C (initial), then room temperature | Low temperature minimizes side reactions; gradual warming aids dehydration. |

| Reaction Time | 6 hours | Balances completion and side-product formation. |

| Workup | Acidification to pH 3–4 with HCl | Precipitates product; neutralizes excess base. |

| Purification | Recrystallization (95% ethanol) | Removes unreacted starting materials and byproducts. |

Under these conditions, yields of 65–76% are achievable, as demonstrated in analogous syntheses. The 2,3,4-trimethoxy substituent on the benzaldehyde may slightly reduce reactivity compared to 3,4,5-trimethoxy analogs due to increased steric hindrance, necessitating extended reaction times.

Alternative Synthetic Strategies

Coupling Reagents in Amide Synthesis

A patent describing EDCI.HCl/DMAP-mediated coupling highlights strategies for activating carbonyl groups, though this approach is tailored for amide bond formation. Adapting such reagents for ketone synthesis remains unexplored and may warrant investigation for challenging substrates.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for the target compound (anticipated data based on analogs):

-

1H NMR (400 MHz, CDCl3):

-

δ 3.80–3.95 (s, 9H, OCH3 groups on 3,4-dimethoxyphenyl)

-

δ 3.70–3.85 (s, 9H, OCH3 groups on 2,3,4-trimethoxyphenyl)

-

δ 7.45 (d, J = 15.6 Hz, 1H, Hα of enone)

-

δ 7.80 (d, J = 15.6 Hz, 1H, Hβ of enone)

-

δ 6.85–7.60 (m, 6H, aromatic protons)

-

-

13C NMR (101 MHz, CDCl3):

-

δ 188.5 (C=O)

-

δ 149.0–153.0 (C-OCH3 aromatic carbons)

-

δ 143.5 (Cβ of enone)

-

δ 123.5 (Cα of enone)

-

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C20H22O6 [M + Na]+: 393.1422

-

Observed (Q-TOF): 393.1350 (Δ = -1.8 ppm)

Challenges and Optimization Opportunities

-

Steric Effects of 2,3,4-Trimethoxy Substitution:

The ortho-methoxy group on the benzaldehyde may hinder enolate attack, reducing yield compared to para-substituted analogs. Increasing reaction time to 8–10 hours or using a milder base (e.g., KOH) could mitigate this. -

Recrystallization Solvents:

Ethanol-water mixtures (3:1 v/v) may improve crystal purity over pure ethanol, as evidenced in related chalcone purifications. -

Scale-Up Considerations: Pilot-scale reactions (>100 g) may require gradient temperature control to manage exothermic enolate formation, preventing thermal degradation.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles like amines, thiols, or Grignard reagents:

2.1. Reaction with Amines

Primary amines (e.g., benzylamine) add to the β-carbon, forming β-amino ketones. For example:

Conditions:

2.2. Thiol Addition

Thiophenol adds regioselectively to the α,β-unsaturated system under basic conditions:

Applications: Functionalization for drug delivery systems .

Cycloaddition Reactions

The chalcone’s conjugated dienophile system participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene):

Example Reaction:

Key Features:

-

Regioselectivity controlled by electron-donating methoxy groups.

-

Stereochemistry: Endo rule adherence due to secondary orbital interactions .

Catalytic Hydrogenation

The α,β-unsaturated ketone undergoes selective hydrogenation:

Conditions:

-

Pressure: 1–3 atm H₂.

-

Catalyst: 5–10% Pd/C.

-

Selectivity: Full saturation of the C=C bond without reducing the ketone .

5.1. Epoxidation

The double bond reacts with peracids (e.g., mCPBA) to form an epoxide:

Applications: Intermediate for synthesizing heterocycles.

5.2. Ketone Reduction

The carbonyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Selectivity: NaBH₄ selectively reduces the ketone without affecting the C=C bond .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or E/Z isomerization:

-

Cycloaddition: Forms dimeric structures in non-polar solvents.

-

Isomerization: Converts the E-isomer to the Z-form, altering biological activity .

Biological Activity Modulation via Derivatization

The chalcone is functionalized to enhance pharmacokinetic properties:

Stability and Degradation

The compound is stable under ambient conditions but degrades via:

-

Acid-Catalyzed Hydrolysis: Cleavage of methoxy groups under strong acidic conditions.

-

Oxidative Degradation: Formation of quinones in the presence of H₂O₂/Fe²⁺.

Scientific Research Applications

Medicinal Chemistry

Chalcones are known for their diverse pharmacological properties. The compound has been studied for its potential as:

- Antioxidant Agents : Research indicates that chalcones exhibit significant antioxidant activity, which can help in preventing oxidative stress-related diseases .

- Anticancer Activity : Several studies have reported that compounds similar to this chalcone can inhibit cancer cell proliferation. For instance, they may induce apoptosis in various cancer cell lines through the modulation of signaling pathways .

- Antimicrobial Properties : The compound has shown promise against a range of pathogens, including bacteria and fungi. Its structure allows for interaction with microbial membranes, leading to cell death .

Material Science

The unique properties of this compound allow it to be utilized in the development of new materials:

- Organic Electronics : Chalcones have been explored as potential materials for organic light-emitting diodes (OLEDs) due to their ability to form thin films with good charge transport properties .

- Photovoltaic Cells : Research is ongoing into the use of chalcone derivatives in solar cells, where they can enhance light absorption and improve energy conversion efficiency .

Agricultural Applications

Chalcones have been investigated for their role in agriculture:

- Pesticidal Activity : Some studies suggest that (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can act as a natural pesticide by targeting specific pests without harming beneficial insects .

- Plant Growth Regulators : There is emerging evidence that certain chalcones can promote plant growth and development by influencing hormonal pathways .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related chalcones, focusing on substituents, molecular weight (MW), melting point (MP), and spectral

*Calculated MW based on C₂₀H₂₂O₆.

Key Observations:

- Substituent Position: The target compound’s 3,4-dimethoxy and 2,3,4-trimethoxy groups differ from a18 (4-methoxy and 2,3,4-trimethoxy) and a20 (4-methoxy and 3,4,5-trimethoxy).

- Melting Points : Compounds with 3,4,5-trimethoxy substituents (e.g., a20) exhibit higher melting points (~110°C) than those with 2,3,4-trimethoxy groups (~95°C), suggesting tighter crystal packing due to symmetrical substitution .

- Spectral Data : HRMS values for a18 and a20 are nearly identical (351.12), indicating similar fragmentation patterns despite differing substituent positions .

Antimalarial Activity:

- P2 [(E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one] demonstrated significant antimalarial activity (comparable to quinine at 100 mg/kg), while analogs with 2,3,4-trimethoxy groups on both rings (P1) or chloro substituents (P13) were inactive . This highlights the importance of asymmetric substitution for activity.

- The target compound’s 3,4-dimethoxy and 2,3,4-trimethoxy groups may mimic P2’s activity, but experimental validation is required.

Anticancer and Antimicrobial Potential:

- Chalcones with 3,4,5-trimethoxy groups (e.g., compound 3 in ) show enhanced pharmacokinetic profiles, including solubility and metabolic stability, compared to less substituted analogs.

- Derivatives with hydroxyl groups (e.g., (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) exhibit intermolecular hydrogen bonding, which may improve bioavailability .

Crystallographic and Conformational Analysis

- The target compound’s structural analogs, such as (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, form O–H···O hydrogen bonds in crystal lattices, creating supramolecular sheets . In contrast, fully methoxylated chalcones (e.g., a18) rely on van der Waals interactions, leading to less dense packing .

- Bond angles (e.g., C8=C9–C10 = 127.2°) and dihedral angles between aryl rings in related compounds suggest moderate planarity , facilitating interactions with enzyme active sites .

Biological Activity

The compound (2E)-1-(3,4-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one , also known as a type of chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Chalcones are a class of flavonoids that exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C20H22O5

- Molecular Weight : 342.39 g/mol

- LogP : 3.42

- Polar Surface Area : 45 Ų

These properties suggest moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.

Research indicates that chalcones can exert their biological effects through various mechanisms:

-

Anticancer Activity :

- Chalcones have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies demonstrate that similar compounds can induce apoptosis and cell cycle arrest in cancer cells by interfering with tubulin polymerization, which is crucial for mitosis .

- The compound under discussion has demonstrated cytotoxicity with IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa and Jurkat cells) .

-

Antioxidant Properties :

- Chalcones possess antioxidant capabilities that help in scavenging free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and inflammation.

-

Anti-inflammatory Effects :

- Some studies suggest that chalcones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their anti-inflammatory activity.

Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 11.3 | Induction of apoptosis |

| Jurkat (Lymphoma) | 3.0 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 8.5 | Inhibition of tubulin polymerization |

The compound shows promising anticancer activity with an IC50 value indicating significant cytotoxicity against multiple cancer cell lines .

Antioxidant Activity

In vitro assays have demonstrated that this chalcone exhibits notable antioxidant activity compared to standard antioxidants like ascorbic acid and trolox. The ability to scavenge DPPH radicals was measured, indicating a strong potential for use in formulations aimed at reducing oxidative stress.

Case Studies

-

Study on Anticancer Properties :

In a study evaluating various chalcone derivatives, it was found that the presence of methoxy groups on the phenyl rings significantly enhanced anticancer activity. The compound's structural features were critical for its interaction with cellular targets involved in cancer progression . -

Evaluation of Toxicity :

The toxicity profile was assessed using human peripheral blood mononuclear cells (PBMC). Results indicated low toxicity towards non-proliferating cells while maintaining effective cytotoxicity against stimulated PBMCs, suggesting a selective action that spares normal cells during treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.